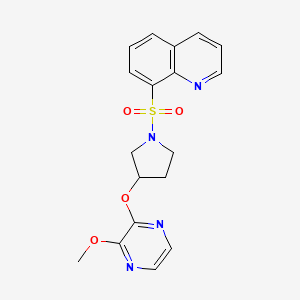

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline, also known as MPSPQ, is a small molecule inhibitor that has been gaining attention in scientific research for its potential applications in cancer treatment.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Novel pyrroloquinoline derivatives have been synthesized and tested as antiproliferative agents, particularly against leukemias. These compounds exhibit cell growth inhibitory properties and are characterized by an angular aromatic tricyclic system with a methanesulfon-anisidide side chain. The antiproliferative effect is not primarily due to topoisomerase II poisoning, suggesting a different mechanism of action. Compound 9, with an m-methoxy substituent, showed significant activity, indicating the potential of such derivatives in cancer research (Ferlin et al., 2001).

Antibacterial Activity

A series of 8-substituted tetracyclic quinolones with novel structures have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique thiazolopyrazine-incorporated tetracyclic structure enhances the antibacterial efficacy, suggesting the importance of structural modifications in developing new antibacterial agents (Inoue et al., 1994).

Antifungal and Antiplasmodial Activity

Functionalized aminoquinolines have been synthesized and evaluated for their antiplasmodial and antifungal activities. Some derivatives showed moderate activity against the malaria parasite Plasmodium falciparum and certain fungal species, highlighting the therapeutic potential of quinoline derivatives in treating infectious diseases (Vandekerckhove et al., 2015).

Anti-inflammatory Agents

Quinoline derivatives, specifically sulfonamide and sulfonyl ester, have been investigated for their anti-inflammatory potential. Some compounds demonstrated enhanced activity compared to standard treatments like ibuprofen, indicating the potential of quinoline derivatives as non-acidic, non-steroidal anti-inflammatory agents (Bano et al., 2020).

Propiedades

IUPAC Name |

8-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-25-17-18(21-10-9-20-17)26-14-7-11-22(12-14)27(23,24)15-6-2-4-13-5-3-8-19-16(13)15/h2-6,8-10,14H,7,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIUVNYOKGQZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721977.png)

![Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2721978.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)

![1-[4-[4-[Hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2721982.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721983.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)

![(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2721999.png)